1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene
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Overview
Description
1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene is an aromatic compound with a benzene ring substituted with bromine, ethynyl, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired substituents. For example, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl, and reduction to remove or modify existing substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrogenation: Hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while hydrogenation of the ethynyl group can produce alkenes or alkanes.
Scientific Research Applications
1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Catalysis: It can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene in chemical reactions involves the interaction of its substituents with reagents and catalysts. For example, in electrophilic aromatic substitution, the electron-withdrawing effects of the fluoro and ethynyl groups influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring
Comparison with Similar Compounds
- 1-Bromo-4-fluoro-2-methylbenzene
- 1-Bromo-2-ethynylbenzene
- 4-Ethynyl-1-fluoro-2-methylbenzene
Comparison: 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both ethynyl and fluoro groups provides distinct electronic properties, making it more reactive in certain types of chemical reactions compared to similar compounds. Additionally, the methyl group can influence the compound’s steric and electronic environment, further differentiating it from other benzene derivatives .
Properties
Molecular Formula |
C9H6BrF |
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Molecular Weight |
213.05 g/mol |
IUPAC Name |
1-bromo-2-ethynyl-4-fluoro-5-methylbenzene |
InChI |
InChI=1S/C9H6BrF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3 |
InChI Key |
NCQDIDAGKNNKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#C)Br |
Origin of Product |
United States |
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